4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features an indole moiety, a triazole ring, and a thiol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of an indole derivative with a triazole derivative under specific reaction conditions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The exact mechanism of action of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its indole and triazole moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a triazole-thiol group.
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-isopropoxyphenyl)-1,2,4-triazolidine-3-thiol: Similar structure but with an isopropoxyphenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
478256-18-7 |
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Molecular Formula |
C18H15N5S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5S/c1-12-5-4-6-13(9-12)17-21-22-18(24)23(17)20-11-14-10-19-16-8-3-2-7-15(14)16/h2-11,19H,1H3,(H,22,24)/b20-11+ |
InChI Key |
KMKXLAXUXYIBEV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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